1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene
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Overview
Description
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene is an organic compound with the molecular formula C20H18O and a molecular weight of 274.36 g/mol . This compound is characterized by the presence of an acetyl group attached to a benzene ring, which is further substituted with a 1-(2-naphthyl)ethyl group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene typically involves the Friedel-Crafts acylation reaction. This reaction uses an acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction conditions generally include:
Reaction Temperature: 0-5°C initially, followed by room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Chemical Reactions Analysis
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Dichloromethane, ethanol, and water.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene can be compared with similar compounds such as:
1-(2-Naphthyl)ethyl acetate: Similar structure but with an acetate group instead of an acetyl group.
1-(2-Naphthyl)ethanol: Contains a hydroxyl group instead of an acetyl group.
2-Acetyl-1-naphthol: Similar acetyl group but attached to a naphthol instead of a benzene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[2-(1-naphthalen-2-ylethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-14(19-9-5-6-10-20(19)15(2)21)17-12-11-16-7-3-4-8-18(16)13-17/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKOFVJQVQKKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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